molecular formula C10H10N2O3 B2778631 3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5(4H)-one CAS No. 1183151-14-5

3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5(4H)-one

Cat. No. B2778631
M. Wt: 206.201
InChI Key: ORZYBEYDOAQNIJ-UHFFFAOYSA-N
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Description

The compound “3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5(4H)-one” is an organic compound, likely containing an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom . The “2-Ethoxyphenyl” part suggests the presence of an ethoxy group attached to a phenyl ring .


Synthesis Analysis

While specific synthesis methods for “3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5(4H)-one” were not found, phenols (which are related to phenyl groups) can be synthesized through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .

properties

IUPAC Name

3-(2-ethoxyphenyl)-4H-1,2,4-oxadiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-14-8-6-4-3-5-7(8)9-11-10(13)15-12-9/h3-6H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZYBEYDOAQNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

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